molecular formula C19H23NO2 B4856135 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide

2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide

Cat. No. B4856135
M. Wt: 297.4 g/mol
InChI Key: DAVJLKDCCZMUBU-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide, also known as A-769662, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide activates AMPK by binding to the γ subunit of the enzyme, leading to an allosteric activation of the enzyme. AMPK activation leads to the phosphorylation of downstream targets involved in cellular energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4 (GLUT4). This results in an increase in glucose uptake and fatty acid oxidation, leading to improved energy metabolism.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. In skeletal muscle cells, it has been found to increase glucose uptake and insulin sensitivity, leading to improved glucose metabolism. In adipocytes, 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been found to increase lipolysis and fatty acid oxidation, leading to a decrease in adiposity. Additionally, 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been found to have anti-inflammatory and anti-tumor properties, indicating its potential use in the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has several advantages for lab experiments. It is a potent and specific activator of AMPK, allowing for the study of the downstream effects of AMPK activation. Additionally, 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been found to be stable in solution, allowing for easy preparation and storage. However, 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has some limitations for lab experiments. It has been found to have a short half-life in vivo, limiting its potential therapeutic applications. Additionally, it has been found to have off-target effects, leading to potential complications in experimental studies.

Future Directions

There are several future directions for the study of 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide. One potential direction is the development of more stable and specific AMPK activators for therapeutic use. Additionally, further research is needed to understand the off-target effects of 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide and to develop strategies to minimize these effects. Finally, the potential use of 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide in the treatment of inflammatory diseases and cancer requires further investigation.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a promising candidate for the treatment of type 2 diabetes. Additionally, 2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been found to have anti-inflammatory and anti-tumor properties, indicating its potential use in the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-5-16-8-6-7-9-17(16)20-19(21)15(4)22-18-12-13(2)10-11-14(18)3/h6-12,15H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVJLKDCCZMUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)OC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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